![molecular formula C19H15N3O2S2 B4579041 N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4579041.png)

N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea

Overview

Description

Synthesis Analysis

The synthesis of N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea and its derivatives typically involves reactions that allow for the introduction of the nitrophenyl and phenylthio phenyl groups to the thiourea moiety. A study detailed the syntheses of Zn(II) and Cd(II) complexes derived from related thiourea ligands, highlighting the utility of thiourea compounds in forming coordination complexes with metal ions (Shen et al., 1998).

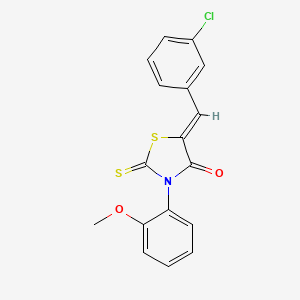

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including those similar to N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea, has been elucidated using various spectroscopic and crystallographic techniques. For instance, the crystal structure of 1-(2-nitrophenyl)-3-phenylthiourea was determined, revealing the angles formed between the thiourea plane and the phenyl rings, which is crucial for understanding the molecular geometry and potential intermolecular interactions (Qin et al., 2007).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions that are influenced by their functional groups. For example, reactions involving thiourea S,S-dioxide with o-nitrophenylazo dyes lead to the synthesis of 2-aryl-2H-benzotriazoles and their oxides, demonstrating the reactivity of thiourea derivatives under specific conditions (Rosevear & Wilshire, 1984).

Physical Properties Analysis

The physical properties of thiourea derivatives are crucial for their application in various fields. Studies on compounds like N-(4-chloro-3-nitrophenyl)-N′-(3-nitrobenzoyl)thiourea have contributed to understanding the bond lengths, angles, and crystal packing, which are influenced by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds (Yusof et al., 2006).

Chemical Properties Analysis

The chemical properties of N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea derivatives, such as reactivity and stability, are influenced by the presence of nitro and thiourea groups. These groups affect the molecule's electron distribution, making it reactive towards certain chemicals and conditions. Computational and experimental analyses, like those conducted on related thiourea derivatives, provide insights into the molecule's stability, reactivity, and potential for forming noncovalent interactions (Bielenica et al., 2020).

Scientific Research Applications

Chemosensing Applications

Thioureas and their derivatives exhibit significant potential in chemosensing due to their nucleophilic S- and N- atoms, which facilitate inter- and intramolecular hydrogen bonding. This property makes thiourea moieties vital in detecting environmental pollutants through highly sensitive and selective fluorimetric and colorimetric chemosensors. These chemosensors are used for determining various anions and neutral analytes in biological, environmental, and agricultural samples, aiding in the future design of organic fluorescent and colorimetric sensors (Al-Saidi & Khan, 2022).

Environmental Monitoring and Remediation

Phenylurea derivatives, including N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea, are widely utilized in agriculture as herbicides. However, their environmental impact requires understanding their fate in soils and water bodies. Research has shown that biodegradation plays a crucial role in the natural attenuation of these herbicides, highlighting the importance of microbial degradation pathways in mitigating environmental pollution (Hussain et al., 2015).

Biological and Medicinal Applications

Thiourea derivatives are recognized for their biological activities, including their roles as metal ion coordination compounds for medicinal applications and as chemosensors for detecting ions in environmental and biological samples. The coordination of thiourea derivatives with metals such as Cu, Ag, and Au enhances their activities in pharmaceutical chemistry, making them valuable for designing efficient, selective, and sensitive chemosensors (Khan et al., 2020).

Radioprotective Effects

Novel disubstituted thioureas have been researched for their radioprotective effects on biological systems, such as pea (Pisum sativum L.) development. Studies demonstrate the potential of specific thiourea compounds in reducing chromosome aberrations and enhancing mutation frequency, which could contribute to the development of mutation breeding techniques and the improvement of crop varieties (Mehandjiev et al., 2002).

properties

IUPAC Name |

1-(3-nitrophenyl)-3-(2-phenylsulfanylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S2/c23-22(24)15-8-6-7-14(13-15)20-19(25)21-17-11-4-5-12-18(17)26-16-9-2-1-3-10-16/h1-13H,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXPCHRMQRZSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrophenyl)-3-[2-(phenylsulfanyl)phenyl]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4578964.png)

![methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4578967.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4578973.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4578983.png)

![[1-(2-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4578987.png)

![N-[2-(phenylthio)ethyl]-2-naphthalenesulfonamide](/img/structure/B4578999.png)

![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4579010.png)

![2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4579014.png)

![N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4579020.png)

![3-[(2-chloro-4-fluorobenzyl)thio]-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4579028.png)

![4-[3-(2-phenoxyethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4579043.png)

![3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4579053.png)